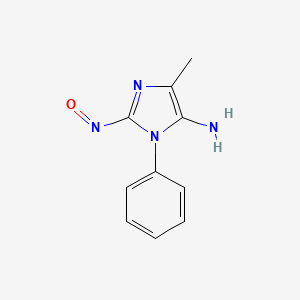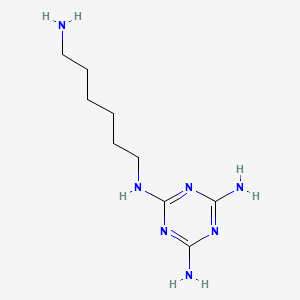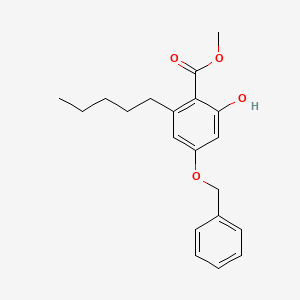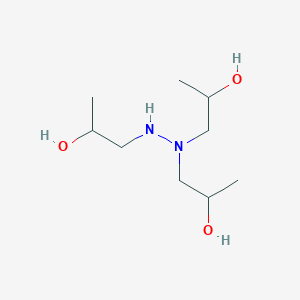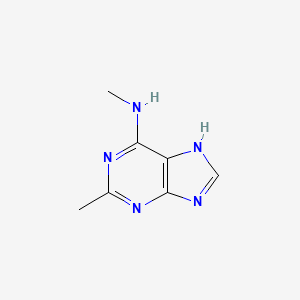
1H-Purin-6-amine, N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purin-6-amine, N,2-dimethyl- is a chemical compound with the molecular formula C7H9N5. It is also known by other names such as N,N-Dimethyladenine and 6-Dimethylaminopurine . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are components of nucleotides, the building blocks of DNA and RNA.
Méthodes De Préparation
The synthesis of 1H-Purin-6-amine, N,2-dimethyl- typically involves the methylation of adenine. One common method is the reaction of adenine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction results in the dimethylation of the amino group at the 6-position of the purine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-Purin-6-amine, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Purin-6-amine, N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its role in nucleotide analogs and its potential effects on DNA and RNA synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mécanisme D'action
The mechanism of action of 1H-Purin-6-amine, N,2-dimethyl- involves its interaction with nucleic acids. It can incorporate into DNA or RNA, potentially disrupting normal cellular processes. The molecular targets include enzymes involved in nucleotide synthesis and replication. The pathways affected by this compound are those related to nucleic acid metabolism and cell division .
Comparaison Avec Des Composés Similaires
1H-Purin-6-amine, N,2-dimethyl- can be compared with other similar compounds such as:
Adenine: The parent compound, which lacks the dimethyl groups.
6-Methylaminopurine: A related compound with only one methyl group.
6-Dimethylaminopurine: Another name for 1H-Purin-6-amine, N,2-dimethyl-.
The uniqueness of 1H-Purin-6-amine, N,2-dimethyl- lies in its specific dimethylation pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
90375-79-4 |
|---|---|
Formule moléculaire |
C7H9N5 |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
N,2-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H9N5/c1-4-11-6(8-2)5-7(12-4)10-3-9-5/h3H,1-2H3,(H2,8,9,10,11,12) |
Clé InChI |
GKRNNJIPCJBVCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=N1)NC)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


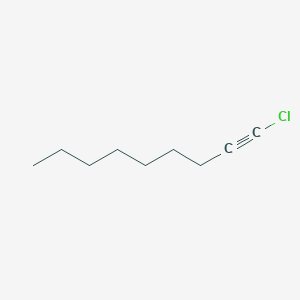

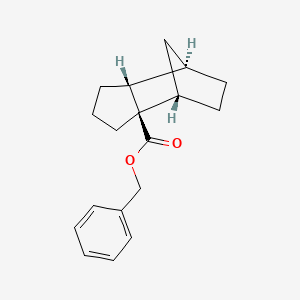
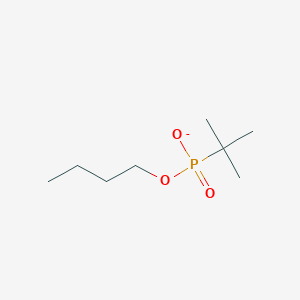
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
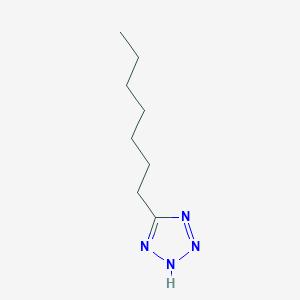
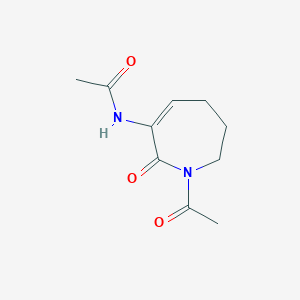
![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
